7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one
Description
Properties
IUPAC Name |
7-(aminomethyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-6-7-1-2-8-3-4-10(13)12-9(8)5-7/h1-2,5H,3-4,6,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTMJZDZXQJFNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation and Subsequent Functionalization
The Friedel-Crafts alkylation serves as a foundational step in constructing the 3,4-dihydroquinolin-2(1H)-one core. As demonstrated in Patent CN105017146A , resorcinol undergoes esterification with 3-chloropropionyl chloride under alkaline conditions to yield (3-hydroxyphenyl)-3-chloropropionate. Subsequent intramolecular Friedel-Crafts cyclization catalyzed by anhydrous AlCl3 generates 7-hydroxychroman-2-one, which is aminolyzed with ammonia in methanol to produce 7-hydroxy-3,4-dihydroquinolin-2(1H)-one .
To introduce the aminomethyl group, the 7-hydroxy intermediate is functionalized via a two-step process:
-
Chloromethylation : The hydroxyl group at position 7 is converted to chloromethyl using formaldehyde and HCl in the presence of ZnCl2 (Blanc reaction) . This step capitalizes on the electron-rich aromatic ring to direct electrophilic substitution.
-
Amination : The chloromethyl intermediate undergoes nucleophilic substitution with aqueous ammonia at 80°C under 0.5 MPa pressure, yielding the target compound .
Key Data :
Blanc Chloromethylation and Direct Amination
Blanc chloromethylation offers a streamlined route to introduce the aminomethyl group directly. Starting from 7-hydroxy-3,4-dihydroquinolin-2(1H)-one , the reaction employs formaldehyde and HCl under ZnCl2 catalysis to install a chloromethyl group. Subsequent amination with ammonium hydroxide at elevated temperatures (70–80°C) achieves full conversion .
Advantages :
Limitations :
-
Requires stringent temperature control to prevent over-chlorination.
-
Byproduct formation (e.g., dichloromethyl derivatives) necessitates careful purification .
Alkylation with Dibromoalkanes
A novel approach involves alkylating the 7-hydroxy intermediate with dibromoalkanes. As reported by PMC9124477 , 7-hydroxy-3,4-dihydroquinolin-2(1H)-one reacts with 1,2-dibromoethane in acetone under reflux, catalyzed by K2CO3, to form 7-(2-bromoethoxy) derivatives. Adapting this method for aminomethyl synthesis requires substituting dibromoethane with dibromomethane, though handling challenges arise due to dibromomethane’s volatility .
Reaction Conditions :
Modification for Aminomethyl :
Reductive Amination of Formyl Intermediates
Vilsmeier-Haack formylation introduces a formyl group at position 7, which is subsequently reduced to aminomethyl. The process involves:
-
Formylation : Treat 7-hydroxyquinolinone with POCl3 and DMF to generate 7-formyl-3,4-dihydroquinolin-2(1H)-one .
-
Reductive Amination : React the formyl derivative with ammonium acetate and NaBH3CN in methanol, yielding the aminomethyl product .
Key Data :
Nitro Group Reduction Strategy
Inspired by WO2009/23844 , this method introduces a nitromethyl group at position 7 via electrophilic nitration, followed by reduction. Iron powder in acetic acid reduces the nitro group to amine, producing 7-aminomethyl-3,4-dihydroquinolin-2(1H)-one .
Procedure :
-
Nitration: Nitric acid/sulfuric acid mixture at 0°C.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to fully saturated quinoline derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the aminomethyl group under basic conditions.
Major Products
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Fully saturated quinoline derivatives.
Substitution: N-alkyl or N-acyl derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
7-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one has been investigated for its potential as a pharmacophore in drug design. Its structure allows for interactions with central nervous system (CNS) receptors, making it a candidate for developing treatments for neurological disorders, including Alzheimer’s disease. Research has shown that derivatives of this compound can serve as multitarget small molecules (MSMs) aimed at cholinesterase inhibition, which is crucial for managing Alzheimer's symptoms .
Anticancer Activity
Studies have highlighted the anticancer properties of this compound derivatives. For instance, research conducted on various quinolone derivatives demonstrated that certain synthesized compounds exhibited significant cytotoxic effects against cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer). The MTT assay results indicated that specific derivatives showed potent anti-cancer activity, suggesting their potential use in cancer therapeutics .
Organic Synthesis
Intermediate in Synthesis
This compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. The aminomethyl group can participate in various chemical reactions, including nucleophilic substitutions and reductions. This versatility makes it valuable in organic synthesis pathways aimed at creating novel compounds with diverse biological activities.
Synthetic Routes
The synthesis typically involves:
- Starting Material Preparation : Derived from aniline derivatives through cyclization.
- Aminomethylation : Achieved via Mannich-type reactions involving formaldehyde and secondary amines.
- Reduction : Hydrogenation or other reducing agents are used to yield the dihydroquinolinone form.
Biological Studies
Antimicrobial and Antiviral Properties
Beyond its anticancer potential, this compound has been explored for antimicrobial and antiviral activities. Research indicates that quinolone derivatives demonstrate efficacy against various pathogens, positioning them as candidates for developing new antimicrobial agents .
Industrial Applications
Dyes and Pigments Development
In addition to its pharmaceutical applications, this compound is utilized in the development of dyes and pigments due to its structural properties that allow for the formation of colored complexes. The industrial relevance highlights its versatility beyond laboratory settings.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in the central nervous system, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, and other neurological functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural properties of 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one can be contextualized by comparing it to related derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold. Key comparisons are summarized below:
Substituent Position and Functional Group Variations
Structural Modifications and Activity Trends
- Ring Saturation and Flexibility: Opening the 3,4-dihydroquinolinone ring (e.g., in derivatives 10a–m) reduced antidepressant activity in the forced swim test (FST), underscoring the importance of the rigid core for 5-HT1A receptor binding . Saturation at the 1-position (e.g., in tetrahydroquinolinones) improved metabolic stability but reduced D2 receptor affinity compared to unsaturated analogs .
- Substituent Effects on Receptor Selectivity: 7-Alkoxy chains with terminal piperazine groups (e.g., in aripiprazole derivatives) showed D2 vs. D3 receptor selectivity dependent on spacer length. A four-carbon spacer (as in aripiprazole) optimized binding . 7-Aminoalkyl groups (e.g., dimethylaminoethyl in compound 19) enhanced 5-HT1A affinity (Ki = 1.68 nM) by mimicking serotonin’s amine moiety .
- Enzyme Inhibition: 7-Amino derivatives demonstrated potent carbonic anhydrase inhibition (IC₅₀ = 12–45 nM), while 7-hydroxy analogs were less active, highlighting the role of the amine group in enzyme active-site interactions .
Biological Activity
7-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in drug development, particularly in the context of cancer and neurodegenerative diseases.
The compound is synthesized through various methods, often involving the modification of quinolone derivatives. Its structure allows for diverse functionalization, which can enhance its biological activities. For instance, derivatives of this compound have been synthesized as peptide conjugates to explore their inhibition of carbonic anhydrase enzymes and antioxidant activities .
Anticancer Activity
Research indicates that this compound and its derivatives exhibit significant anticancer properties. In a study involving several synthesized derivatives, compound 7e was noted for its potent anticancer activity against the A549 lung cancer cell line, with an IC50 value indicating effective cytotoxicity . The MTT assay results highlighted the selective induction of apoptosis in cancerous cells while sparing normal cells.
| Compound | Cell Line | IC50 Value (µg/ml) | Time (h) |
|---|---|---|---|
| 7e | A549 | 26.87 | 48 |
| 7e | A549 | 9.979 | 72 |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes linked to disease processes. Notably, it has shown inhibition against human carbonic anhydrase (hCA) II with IC50 values ranging from 15.7 to 65.7 µM across different derivatives . However, it did not demonstrate significant inhibition against hCA I.
Neuroprotective Effects
In addition to its anticancer properties, the compound has potential neuroprotective effects. Studies have shown that derivatives can act as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), both of which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's . For example, a derivative was found to have an IC50 value of 0.28 µM against AChE, indicating strong inhibitory activity .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Interaction : The compound may inhibit enzymes involved in neurotransmission and tumor growth.
- Signaling Pathways : It can influence pathways related to apoptosis and cell proliferation.
- Receptor Modulation : The compound interacts with central nervous system receptors, potentially affecting mood and cognition .
Case Study 1: Anticancer Activity in Lung Cancer
A study conducted on various quinoline derivatives demonstrated that compound 7e significantly reduced cell viability in A549 lung cancer cells. The research utilized MTT assays to quantify cytotoxicity over different time periods, confirming the compound's potential as an anticancer agent.
Case Study 2: Enzyme Inhibition Profile
In another investigation focusing on enzyme inhibition, a series of synthesized derivatives were tested against hCA I and II. The findings revealed that while none of the compounds inhibited hCA I at concentrations up to 100 µM, several showed promising inhibition against hCA II, suggesting potential therapeutic applications in conditions where carbonic anhydrases play a role.
Q & A
Q. What are the established synthetic routes for 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one, and how do reaction conditions influence yield and purity?
Synthesis typically involves alkylation or substitution reactions. For example, chloroalkylamine hydrochlorides are reacted with nitro-substituted dihydroquinolinones in DMF under basic conditions (e.g., K₂CO₃), followed by nitro group reduction using Pd/C or Raney nickel catalysts . Critical factors include solvent choice (DMF for solubility), temperature (room temperature for alkylation), and catalyst selection (Pd/C for efficient nitro reduction). Yield optimization requires careful control of stoichiometry and reaction time .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm regiochemistry and substituent placement (e.g., aminomethyl at C7) .
- Mass Spectrometry : EI-MS provides molecular ion peaks (e.g., m/z 303 for a related compound) and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection ensures purity, particularly for intermediates with nitro or halogen substituents .
Q. What biological targets or pathways are associated with 3,4-dihydroquinolin-2(1H)-one derivatives?
These compounds show affinity for GABAA receptors (anticonvulsant activity), VEGFR2 (anti-cancer effects), and neuronal nitric oxide synthase (nNOS) . For example, fluorinated analogs demonstrate selective nNOS inhibition (IC₅₀ = 160 nM) with 180-fold selectivity over endothelial NOS .
Advanced Research Questions
Q. How does the position and nature of substituents (e.g., aminomethyl, halogens) affect the biological activity of 7-substituted dihydroquinolin-2(1H)-ones?
- C7 Substitution : The aminomethyl group enhances receptor binding (e.g., GABAA) by introducing hydrogen-bonding interactions .
- Halogen Effects : Fluorine at C8 reduces nNOS inhibition potency by 6-fold due to steric hindrance, while bromine at C6 increases reactivity in cross-coupling reactions .
- SAR Insights : A 3-carbon linker between the scaffold and terminal amine optimizes nNOS inhibition (e.g., compound 29: IC₅₀ = 160 nM) .
Q. What computational strategies are employed to predict the binding modes of this compound derivatives to targets like VEGFR2?
Molecular docking (e.g., AutoDock Vina) and dynamics simulations (AMBER/CHARMM) model interactions between the dihydroquinolinone core and kinase domains. Key findings:
- The aminomethyl group forms salt bridges with Asp1046 of VEGFR2.
- Hydrophobic interactions between the quinolinone ring and Phe1047 enhance binding affinity .
Q. How can researchers resolve contradictory data on the therapeutic potential of dihydroquinolin-2(1H)-one derivatives across different disease models?
- Context-Specific Activity : Anticonvulsant effects in rodent models may not translate to humans due to blood-brain barrier permeability differences .
- Off-Target Effects : Use isoform-selective assays (e.g., nNOS vs. eNOS) to clarify selectivity .
- Metabolic Stability : Liver microsome studies identify metabolites that alter efficacy (e.g., oxidative deamination of the aminomethyl group) .
Methodological Guidance
Q. What in vitro and in vivo models are appropriate for evaluating the neuroprotective or anticancer effects of this compound?
- In Vitro : Glioblastoma cell lines (U87-MG) for VEGFR2 inhibition assays; primary neuron cultures for neuroprotection studies .
- In Vivo : MES (maximal electroshock) test for anticonvulsant activity; xenograft mouse models for anti-tumor efficacy .
Q. How can structure-activity relationship (SAR) studies be optimized for 7-substituted dihydroquinolin-2(1H)-ones?
- Libraries : Synthesize analogs with systematic variation at C7 (e.g., alkyl, aryl, heterocyclic groups).
- High-Throughput Screening : Use fluorescence polarization assays for rapid nNOS inhibition profiling .
- Crystallography : Co-crystallize lead compounds with target proteins (e.g., nNOS) to guide rational design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
